molecular formula C19H24N4O3S B5633155 N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}indane-1-carboxamide

N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}indane-1-carboxamide

Cat. No. B5633155
M. Wt: 388.5 g/mol
InChI Key: ILYAOOJDSNZZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a][1,4]diazepines and similar compounds typically involves multi-step processes, including reactions like 1,3-dipolar cycloadditions, intramolecular cyclizations, and nucleophilic substitutions. For example, a study by Cruz Cruz et al. (2009) highlights the synthesis of optically pure cyclopropanes from diazoalkanes and sulfonyl pyrazolines, suggesting a route that might be applicable or adaptable for synthesizing the target compound (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a pyrazolo[1,5-a][1,4]diazepine core, often modified with various substituents that impact their physical and chemical properties. Molecular conformation studies, such as those on related tetrahydro-1H-pyrazolo[4,3-c]pyridines by Sagar et al. (2017), reveal the significance of substituent positioning and the molecule's 3D conformation on its biological and chemical behavior (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Chemical Reactions and Properties

The chemical behavior of pyrazolo[1,5-a][1,4]diazepines involves reactions under various conditions, including nucleophilic substitutions and cycloadditions. Studies by Vasin et al. (2014) on spirocyclic 3H-pyrazoles formed by reactions with phenylethynyl sulfones highlight the potential for diverse chemical transformations, including isomerization and cyclopropane formation under specific conditions (Vasin, Masterova, Razin, & Somov, 2014).

properties

IUPAC Name

N-[(5-methylsulfonyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)22-9-4-10-23-16(13-22)11-15(21-23)12-20-19(24)18-8-7-14-5-2-3-6-17(14)18/h2-3,5-6,11,18H,4,7-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYAOOJDSNZZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN2C(=CC(=N2)CNC(=O)C3CCC4=CC=CC=C34)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}indane-1-carboxamide

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